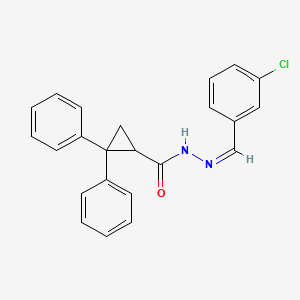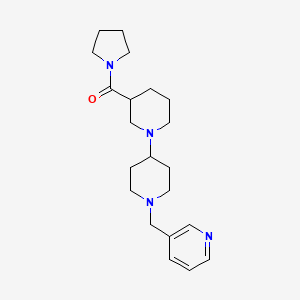![molecular formula C19H19N3O3 B5323811 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5323811.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as EMD-386088 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of EMD-386088 involves its interaction with GABA(A) receptors. This compound binds to a specific site on the receptor and enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA, which can lead to anxiolytic and anticonvulsant effects. Additionally, EMD-386088 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
EMD-386088 has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA(A) receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. EMD-386088 has also been shown to have anxiolytic and anticonvulsant effects in animal models, and has potential applications in the treatment of anxiety and other neurological disorders.
実験室実験の利点と制限
One advantage of using EMD-386088 in lab experiments is its specificity for GABA(A) receptors. This compound has been shown to enhance the activity of these receptors without affecting other neurotransmitter systems, which can be useful for studying the role of GABA(A) receptors in various neurological disorders. However, one limitation of using EMD-386088 is its potential for off-target effects. This compound has been shown to modulate the activity of other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on EMD-386088. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety and other neurological disorders. Additionally, further research is needed to understand the mechanism of action of EMD-386088 and its effects on other neurotransmitter systems. Finally, the development of more selective compounds that target specific subtypes of GABA(A) receptors may lead to improved therapeutic options for neurological disorders.
合成法
The synthesis of EMD-386088 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 4-methoxyphenylhydrazine diethyl ester. This intermediate is then reacted with 2-amino-5-methylbenzoic acid to form the final product, N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The synthesis of EMD-386088 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
EMD-386088 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on GABA(A) receptors, which are important targets for the treatment of anxiety and other neurological disorders. EMD-386088 has been shown to enhance GABA(A) receptor function and has been studied for its potential as an anxiolytic and anticonvulsant agent. Additionally, EMD-386088 has been studied for its effects on other neurotransmitter systems, including dopamine and serotonin, and has potential applications in the treatment of addiction and depression.
特性
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22(19(23)15-7-5-4-6-8-15)13-17-20-18(21-25-17)14-9-11-16(24-2)12-10-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFQIGSQZHPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)




![N-[(1S)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1-methyl-2-oxoethyl]-N-propylpropan-1-amine](/img/structure/B5323799.png)
